![molecular formula C10H11NO B1519632 3-Benzofuranmethanamine, N-methyl- CAS No. 78629-16-0](/img/structure/B1519632.png)
3-Benzofuranmethanamine, N-methyl-
Overview
Description
3-Benzofuranmethanamine, N-methyl- is a chemical compound with the molecular formula C10H11NO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 3-Benzofuranmethanamine, N-methyl-, has been a topic of interest in recent years . A rhodium(III)-catalyzed tandem annulative arylation/amidation reaction of aromatic tethered alkenes has been developed to deliver a variety of 2,3-dihydro-3-benzofuranmethanamine derivatives .Molecular Structure Analysis
The molecular structure of 3-Benzofuranmethanamine, N-methyl- consists of a benzofuran ring attached to a methanamine group . The molecular weight of this compound is 161.2 .Chemical Reactions Analysis
In terms of chemical reactions, a rhodium(III)-catalyzed tandem annulative arylation/amidation reaction of aromatic tethered alkenes has been developed to deliver a variety of 2,3-dihydro-3-benzofuranmethanamine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzofuranmethanamine, N-methyl- include its molecular formula (C10H11NO) and molecular weight (161.2) .Scientific Research Applications
Synthesis of Natural Products
Benzofuran derivatives: are crucial in the synthesis of complex natural products due to their biological potencies. The incorporation of the benzofuran moiety into natural products can enhance their therapeutic efficacy . Researchers focus on the step where the benzofuran cycle is installed, which is often a pivotal moment in the total synthesis of the target compound.
Antibacterial Agents
The structural incorporation of benzofuran rings in pharmaceutical compounds has been shown to improve antibacterial activity. This is particularly relevant in the fight against microbial resistance, where new drugs with distinct mechanisms of action are urgently needed . Benzofuran derivatives have been employed in the development of novel antibacterial agents due to their efficacy against both gram-positive and gram-negative bacteria.
Fluorescence Studies and Bioimaging
Benzofuran derivatives have been used to modify the optical properties of nanoparticles, enhancing their fluorescence for better bioimaging applications. This is significant in medical diagnostics and clinical trials, where tracking and imaging at the cellular level are essential . The intrinsic fluorescence of these compounds can be shifted from ultraviolet to visible wavelengths, making them suitable for biological diagnostics.
Catalysis
In synthetic chemistry, benzofuran derivatives serve as catalysts in various reactions. Their unique structure can facilitate the formation of complex molecules, making them valuable in the development of new synthetic methodologies .
Green Chemistry
The principles of green chemistry emphasize the use of environmentally benign substances. Benzofuran derivatives are explored for their potential in green synthetic organic chemistry, where they can contribute to more sustainable and less toxic chemical processes .
Heterocyclic Chemistry Research
Benzofuran is a key heterocycle in medicinal chemistry, and its derivatives are extensively studied for their diverse biological activities. The research in this field aims to understand the relationship between the structure of benzofuran derivatives and their pharmacological effects .
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For instance, some benzofuran compounds have been found to have anti-hepatitis C virus activity and have been utilized as anticancer agents .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds, in general, have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Safety and Hazards
The safety data sheet for 3-Benzofuranmethanamine, N-methyl- provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
Benzofuran compounds, including 3-Benzofuranmethanamine, N-methyl-, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on developing new methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
properties
IUPAC Name |
1-(1-benzofuran-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWIUMVKDRUBFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzofuranmethanamine, N-methyl- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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